Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-
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Overview
Description
Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, is a compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, typically involves the condensation of 2-aminobenzenethiol with acetic acid derivatives. One common method is the reaction of 2-aminobenzenethiol with acetic anhydride under acidic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and recyclable catalysts, has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .
Scientific Research Applications
Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-
- Acetic acid, ((6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino)oxo-
Uniqueness
Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
104388-90-1 |
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Molecular Formula |
C10H8N2O3S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-5-2-3-6-7(4-5)16-10(11-6)12-8(13)9(14)15/h2-4H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
PMIFYOZRYILPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)O |
Origin of Product |
United States |
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